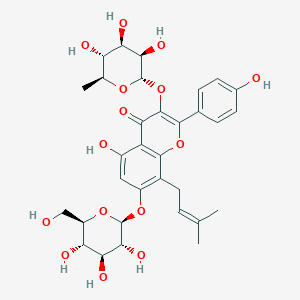
2,3-Dibromopropyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromopropyl dihydrogen phosphate (DBP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBP is a phosphorus-containing compound that is widely used as a flame retardant, plasticizer, and pesticide.
Mécanisme D'action
The mechanism of action of 2,3-Dibromopropyl dihydrogen phosphate is not fully understood. However, it is believed that this compound acts by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. This inhibition leads to the accumulation of acetylcholine, a neurotransmitter, which results in overstimulation of the nervous system.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to cause neurotoxicity, reproductive toxicity, and developmental toxicity. This compound has also been shown to have endocrine-disrupting effects, which can lead to adverse effects on the reproductive and immune systems.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-Dibromopropyl dihydrogen phosphate has several advantages for lab experiments, including its low cost, availability, and ease of synthesis. However, this compound also has several limitations, including its toxicity and potential for environmental contamination.
Orientations Futures
There are several future directions for research on 2,3-Dibromopropyl dihydrogen phosphate. One direction is to investigate the potential use of this compound as a flame retardant in other materials, such as textiles and building materials. Another direction is to explore the potential use of this compound as a plasticizer in biodegradable plastics. Additionally, further research is needed to understand the mechanism of action of this compound and its potential effects on human health and the environment.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in various fields, including flame retardants, plasticizers, and pesticides. This compound has a well-established synthesis method and has been extensively studied for its scientific research application. However, this compound also has several limitations, including its toxicity and potential for environmental contamination. Further research is needed to fully understand the potential uses and risks associated with this compound.
Méthodes De Synthèse
2,3-Dibromopropyl dihydrogen phosphate can be synthesized through the reaction between 2,3-dibromopropanol and phosphorus oxychloride. The reaction mechanism involves the substitution of the hydroxyl group in 2,3-dibromopropanol with the phosphate group in phosphorus oxychloride. The resulting product is then hydrolyzed to yield this compound.
Applications De Recherche Scientifique
2,3-Dibromopropyl dihydrogen phosphate has been extensively studied for its potential applications in various fields. In the field of flame retardants, this compound has been shown to be effective in reducing the flammability of polyurethane foam and other materials. In the field of plasticizers, this compound has been used to improve the flexibility and durability of plastics. In the field of pesticides, this compound has been shown to be effective in controlling pests such as mosquitoes and ticks.
Propriétés
Numéro CAS |
5324-12-9 |
|---|---|
Formule moléculaire |
C3H7Br2O4P |
Poids moléculaire |
297.87 g/mol |
Nom IUPAC |
2,3-dibromopropyl dihydrogen phosphate |
InChI |
InChI=1S/C3H7Br2O4P/c4-1-3(5)2-9-10(6,7)8/h3H,1-2H2,(H2,6,7,8) |
Clé InChI |
GMAAWZONVLTAMA-UHFFFAOYSA-N |
SMILES |
C(C(CBr)Br)OP(=O)(O)O |
SMILES canonique |
C(C(CBr)Br)OP(=O)(O)O |
Autres numéros CAS |
5324-12-9 |
Numéros CAS associés |
43110-33-4 (magnesium salt) 85771-01-3 (di-ammonium salt) |
Synonymes |
2,3-Dibromo-dihydrogen Phosphate 1-Propanol; 2,3-Dibromopropyl Dihydrogen Phosphate; NSC 2862; Phosphoric Acid Mono(2,3-dibromopropyl) Ester; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






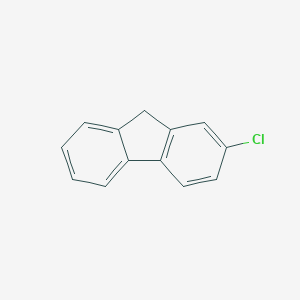
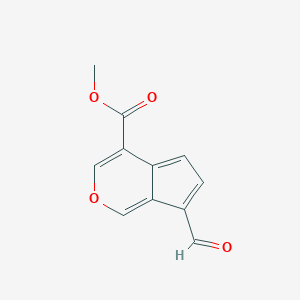


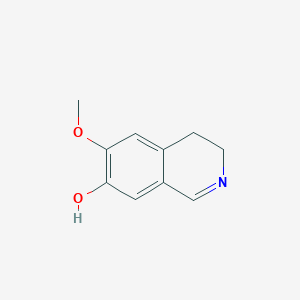


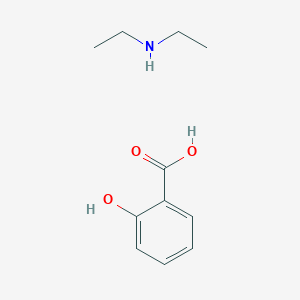
![[Lys5,MeLeu9,Nle10]-NKA(4-10)](/img/structure/B109922.png)
![Potassium;2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B109932.png)
